![molecular formula C18H19N3O2 B12525335 1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)-](/img/structure/B12525335.png)
1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)- is a complex organic compound with a unique structure that combines elements of pyridoquinazoline and methoxyphenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Méthodes De Préparation
The synthesis of 1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)- involves several steps, typically starting with the preparation of the core pyridoquinazoline structure. Common synthetic routes include:
Cyclization Reactions: Utilizing molecular iodine in methanol under reflux conditions to induce cyclization.
Reduction Reactions: Employing reducing agents such as zinc/acetic acid or triphenylphosphine to achieve the desired tetrahydro structure.
Industrial production methods often involve optimizing these reactions for scale, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can further modify the tetrahydro structure, often using reagents like sodium borohydride.
Substitution: Substitution reactions, particularly on the methoxyphenyl group, can be achieved using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include molecular iodine, sodium borohydride, and halogenating agents. Major products formed from these reactions include various substituted quinazolinones and reduced derivatives.
Applications De Recherche Scientifique
1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)- has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, with in vitro cytotoxicity evaluations against various cancer cell lines.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new pharmaceuticals.
Biological Studies: The compound’s interactions with biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)- can be compared with other similar compounds, such as:
1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol: This compound shares a similar core structure but differs in its functional groups and biological activities.
1,3-Di(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)thiourea:
The uniqueness of 1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)- lies in its specific combination of functional groups and its promising biological activities, particularly in the field of cancer research.
Propriétés
Formule moléculaire |
C18H19N3O2 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
(2R,10R)-10-amino-2-(4-methoxyphenyl)-1,3-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-one |
InChI |
InChI=1S/C18H19N3O2/c1-23-12-7-5-11(6-8-12)17-20-18(22)14-4-2-3-13-15(19)9-10-21(17)16(13)14/h2-8,15,17H,9-10,19H2,1H3,(H,20,22)/t15-,17-/m1/s1 |
Clé InChI |
AFSXGZYGBBFNKI-NVXWUHKLSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)[C@@H]2NC(=O)C3=CC=CC4=C3N2CC[C@H]4N |
SMILES canonique |
COC1=CC=C(C=C1)C2NC(=O)C3=CC=CC4=C3N2CCC4N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



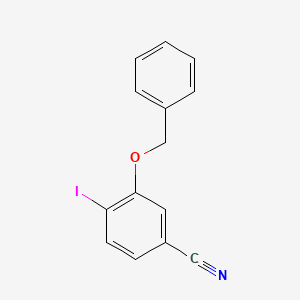
![Benzamide, N-[6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-methyl-1H-indazol-3-yl]-3-(trifluoromethyl)-](/img/structure/B12525275.png)
![2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene](/img/structure/B12525276.png)
![1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene](/img/structure/B12525284.png)

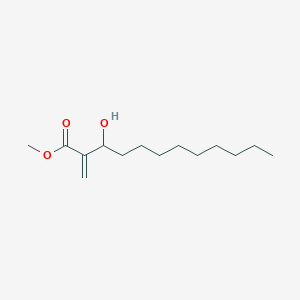
![Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)-](/img/structure/B12525294.png)
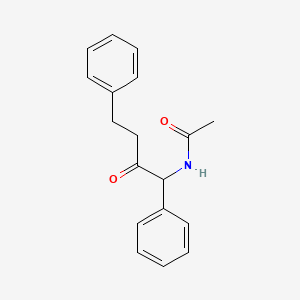
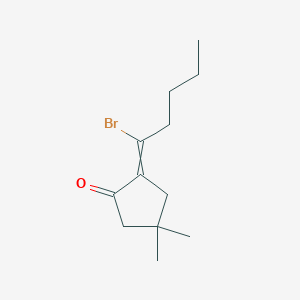
![Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B12525308.png)
![[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;pentanedioic acid](/img/structure/B12525311.png)
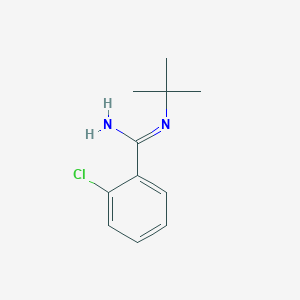
![1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B12525320.png)
